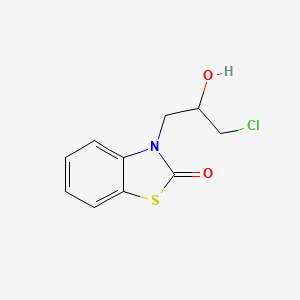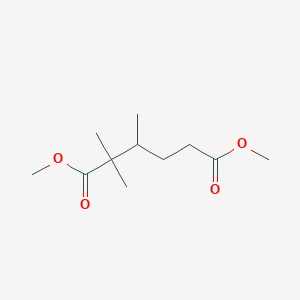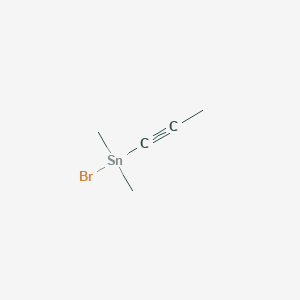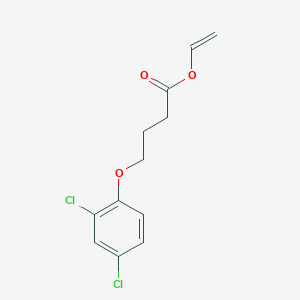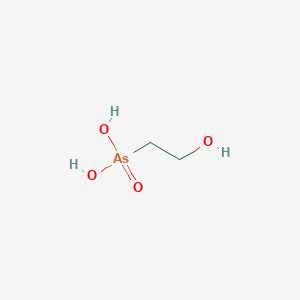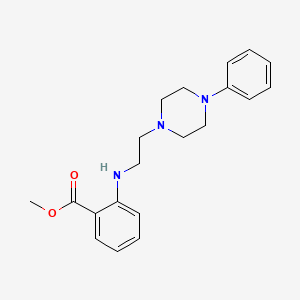
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea: is a synthetic organic compound known for its antioxidant properties. It is derived from phenolic compounds and is often used in various industrial and pharmaceutical applications due to its stability and effectiveness in preventing oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxyaniline with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then treated with a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the urea group under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of drugs.
Industry: Employed in the production of plastics, rubbers, and other materials to improve their longevity and resistance to oxidation.
Mecanismo De Acción
The antioxidant properties of N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea are primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative stress.
Comparación Con Compuestos Similares
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxytoluene
Comparison: N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea is unique due to its urea functional group, which enhances its stability and solubility compared to other similar phenolic compounds. While other compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and 3,5-Di-tert-butyl-4-hydroxytoluene are also effective antioxidants, the presence of the urea group in this compound provides additional benefits in terms of reactivity and application versatility.
Propiedades
Número CAS |
70022-38-7 |
|---|---|
Fórmula molecular |
C15H24N2O2 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl)urea |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)10-7-9(17-13(16)19)8-11(12(10)18)15(4,5)6/h7-8,18H,1-6H3,(H3,16,17,19) |
Clave InChI |
FSYIXKIXKDGIGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


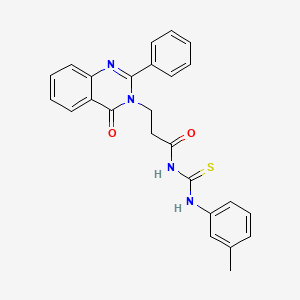
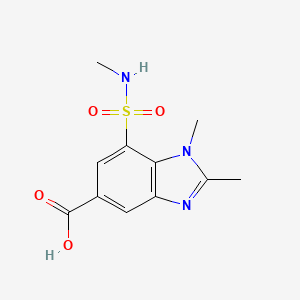
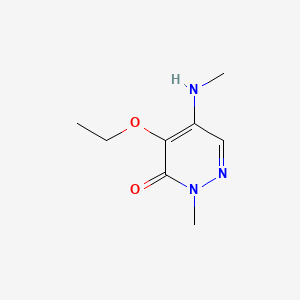
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
